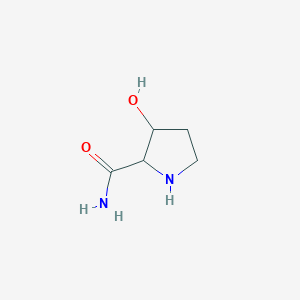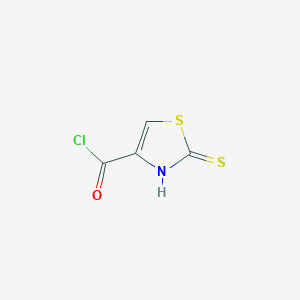
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride typically involves the reaction of thioamides with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through substitution reactions, leading to the formation of various derivatives. The sulfur atom in the thiazole ring can also participate in redox reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the carbonyl chloride group.
4-Phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole: Contains a phenyl group instead of the carbonyl chloride group.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
88982-85-8 |
|---|---|
Molekularformel |
C4H2ClNOS2 |
Molekulargewicht |
179.7 g/mol |
IUPAC-Name |
2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8) |
InChI-Schlüssel |
XQJMPVVYGPPNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)S1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


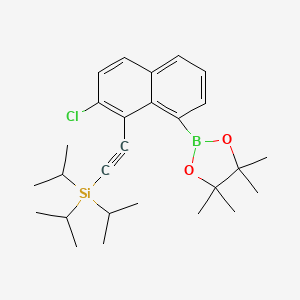

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)

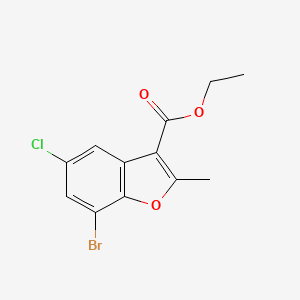
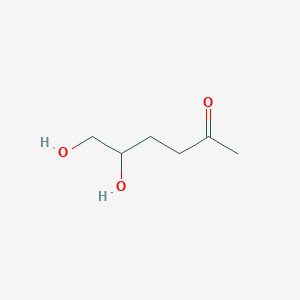
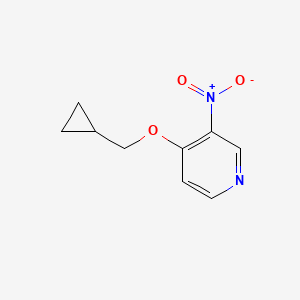
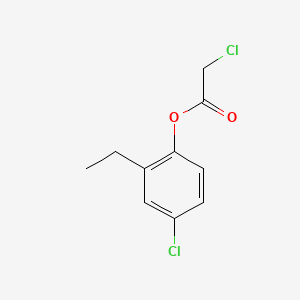
![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)
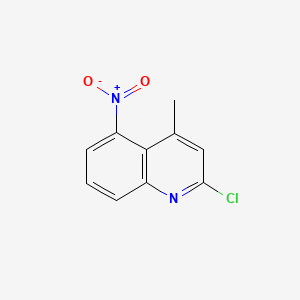
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
